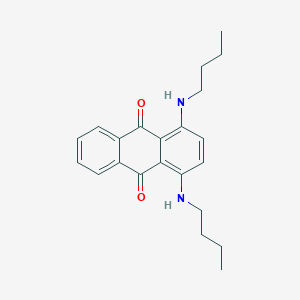
1,4-Bis(butylamino)anthracène-9,10-dione
Vue d'ensemble
Description
1,4-Bis(butylamino)anthracene-9,10-dione is a derivative of anthracene-9,10-dione, which is a compound of interest due to its structural similarity to antitumor drugs such as ametantrone and mitoxantrone. These compounds are known for their ability to intercalate with DNA and are used in the treatment of various cancers. The bis(aminoalkyl)amino substitution on the anthracene-9,10-dione core is significant in enhancing the compound's interaction with DNA and its cytotoxic activity against cancer cells .
Synthesis Analysis
The synthesis of 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones involves ipso bis displacements of fluoride from 1,4-difluoroanthracene-9,10-dione by excess of a diamine in pyridine at room temperature . This method can yield symmetrically substituted analogues. For unsymmetrical substitution, monodisplacements of fluoride are followed by treatment with a different diamine . These synthetic pathways are crucial for creating a variety of analogues with potential antitumor activities .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the anthracene-9,10-dione core with aminoalkylamino groups at the 1,4-positions. Theoretical calculations suggest that the introduction of substituents such as chlorine or sulfur into the molecule can lower the LUMO energies, which might reduce cardiotoxicities compared to mitoxantrone . The crystal structure of a related compound, 1,8-bis-(2-diethylaminoethylamino)-anthracene-9,10-dione, has been established, and its DNA-binding properties suggest an intercalative mode of binding .
Chemical Reactions Analysis
The chemical reactivity of 1,4-bis(butylamino)anthracene-9,10-dione is demonstrated in its ability to form complexes with metal ions such as Cu2+ under basic conditions. The deprotonation of the aryl amine NH groups causes a bathochromic shift in the absorption band, which can be used for ratiometric estimation of Cu2+ ions . This reactivity is significant for the development of chemosensors and understanding the interaction of these compounds with biological molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-bis(butylamino)anthracene-9,10-diones are influenced by their molecular structure. The presence of aminoalkylamino groups contributes to their solubility and their ability to interact with DNA. The compounds exhibit cytotoxic activity against various cancer cell lines, and their DNA-binding studies indicate that they can intercalate with DNA, which is a key mechanism in their antitumor activity . The introduction of heteroatoms into the anthracene-9,10-dione chromophore can affect the affinity of the drug for DNA and may suggest alternative mechanisms of cell death .
Applications De Recherche Scientifique
Analyse par spectrométrie de masse
La 1,4-Bis(butylamino)anthracène-9,10-dione a été étudiée à l’aide de la spectrométrie de masse à ionisation par électronébulisation quadripolaire à temps de vol (ESI-QTOF). Cette technique permet une analyse détaillée du spectre de masse du composé, fournissant des informations sur sa structure moléculaire et ses potentiels schémas de fragmentation . Ces informations sont cruciales pour identifier et quantifier ce composé dans des mélanges complexes, ce qui est essentiel dans les analyses environnementales et les études pharmacocinétiques.
Synthèse et modification chimique
Ce composé sert de précurseur dans la synthèse de divers colorants et pigments. Par exemple, il peut être utilisé pour créer du Solvent Blue 35 par condensation avec de la butan-1-amine . La possibilité de modifier sa structure ouvre des possibilités pour créer de nouveaux matériaux avec des propriétés optiques spécifiques à utiliser dans des cellules solaires sensibilisées par des colorants ou des diodes électroluminescentes organiques (OLED).
Recherche biomédicale
La similitude structurale de la this compound avec des médicaments anticancéreux comme l’Ametantrone et la Mitoxantrone suggère son potentiel dans la recherche sur le cancer . Des modifications de sa structure pourraient conduire au développement de nouveaux agents chimiothérapeutiques avec une efficacité accrue et des effets secondaires réduits.
Conformité réglementaire
Des informations sur ce composé sont conservées dans des bases de données comme l’Agence européenne des produits chimiques (ECHA), où elles sont utilisées pour garantir la conformité réglementaire . Les entreprises peuvent référencer ces données pour se conformer aux normes de sécurité et aux réglementations environnementales.
Mécanisme D'action
Target of Action
It is related to anti-cancer drugs ametantrone and mitoxantrone , suggesting that it may have similar targets, which include topoisomerase II and DNA .
Mode of Action
Based on its structural similarity to ametantrone and mitoxantrone, it might interact with topoisomerase ii and dna, leading to dna damage and cell death .
Biochemical Pathways
As a potential anti-cancer agent, it might affect the dna replication and repair pathways, leading to cell cycle arrest and apoptosis .
Result of Action
Based on its structural similarity to known anti-cancer drugs, it might induce dna damage, inhibit dna replication and repair, and trigger cell cycle arrest and apoptosis .
Propriétés
IUPAC Name |
1,4-bis(butylamino)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-3-5-13-23-17-11-12-18(24-14-6-4-2)20-19(17)21(25)15-9-7-8-10-16(15)22(20)26/h7-12,23-24H,3-6,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQDPIXQTSYZJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C2C(=C(C=C1)NCCCC)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044605 | |
| Record name | 1,4-Bis(butylamino)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17354-14-2 | |
| Record name | Solvent Blue 35 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17354-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Solvent Blue 35 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017354142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1,4-bis(butylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Bis(butylamino)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis(butylamino)anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.602 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOLVENT BLUE 35 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVT4Q30OQY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone](/img/structure/B95160.png)

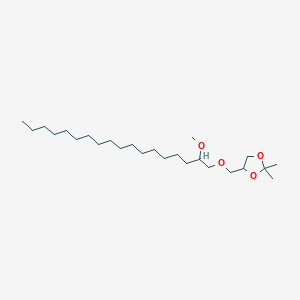

![9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]-](/img/structure/B95171.png)


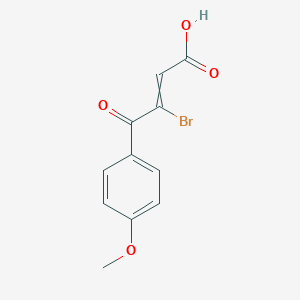
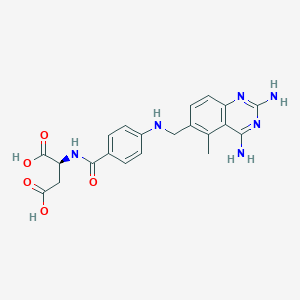
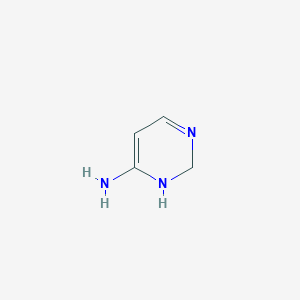
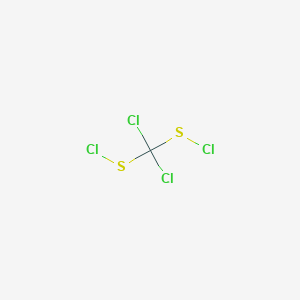
![1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B95182.png)
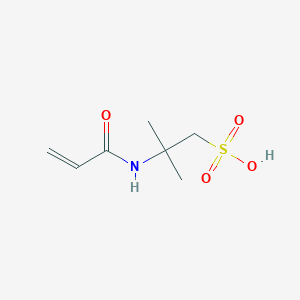
![8-Chloropyrazino[2,3-d]pyridazin-5-amine](/img/structure/B95187.png)